molecular formula C15H13BrO4 B14613434 3-(Benzyloxy)-2-bromo-6-hydroxy-5-methoxybenzaldehyde CAS No. 60582-34-5

3-(Benzyloxy)-2-bromo-6-hydroxy-5-methoxybenzaldehyde

Cat. No.: B14613434
CAS No.: 60582-34-5
M. Wt: 337.16 g/mol
InChI Key: CGIGPIDAAPGIFF-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-bromo-6-hydroxy-5-methoxybenzaldehyde is an organic compound with a complex structure that includes a benzyl ether, a bromine atom, a hydroxyl group, a methoxy group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-bromo-6-hydroxy-5-methoxybenzaldehyde typically involves multiple steps, starting from simpler aromatic compoundsThe final step often involves the formylation of the aromatic ring to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-bromo-6-hydroxy-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzyloxy)-2-bromo-6-hydroxy-5-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-bromo-6-hydroxy-5-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom and other substituents can also influence the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-2-bromo-6-hydroxy-5-methoxybenzaldehyde is unique due to the specific combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in synthesis and research .

Properties

CAS No.

60582-34-5

Molecular Formula

C15H13BrO4

Molecular Weight

337.16 g/mol

IUPAC Name

2-bromo-6-hydroxy-5-methoxy-3-phenylmethoxybenzaldehyde

InChI

InChI=1S/C15H13BrO4/c1-19-13-7-12(14(16)11(8-17)15(13)18)20-9-10-5-3-2-4-6-10/h2-8,18H,9H2,1H3

InChI Key

CGIGPIDAAPGIFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1O)C=O)Br)OCC2=CC=CC=C2

Origin of Product

United States

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